Tri(Ethylene Glycol) Di-P-Toluenesulfonate is a chemical compound with the molecular formula C20H26O8S2 and a molecular weight of 458.5 g/mol. It appears as a white solid that is soluble in water and is primarily utilized as a surfactant, emulsifier, and stabilizer in various chemical processes. The compound has been submitted for evaluation by the National Cancer Institute, indicating its potential relevance in medicinal chemistry and research applications .
While specific biological activity data on Tri(Ethylene Glycol) Di-P-Toluenesulfonate is limited, its role as a surfactant suggests potential interactions with biological membranes. Its classification as an irritant indicates that it may have effects on skin and respiratory tissues upon exposure. Further studies are necessary to elucidate any therapeutic or adverse biological effects.
The synthesis of Tri(Ethylene Glycol) Di-P-Toluenesulfonate can be achieved through several methods:
Tri(Ethylene Glycol) Di-P-Toluenesulfonate has several applications across different fields:
Several compounds share structural or functional similarities with Tri(Ethylene Glycol) Di-P-Toluenesulfonate:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Diethylene Glycol Di-P-Toluenesulfonate | C14H18O6S2 | Used similarly as a surfactant and emulsifier |
| Tetraethylene Glycol Di-P-Toluenesulfonate | C24H34O10S2 | Larger molecular structure; used in similar applications |
| Ethylene Glycol Dimethyl Ether | C4H10O3 | Simple ether; used in solvent applications |
Uniqueness of Tri(Ethylene Glycol) Di-P-Toluenesulfonate: Its dual tosyl groups enhance its reactivity compared to simpler ethers, allowing for more complex synthetic pathways. Additionally, its role in bioconjugation chemistry sets it apart from other similar compounds that may not have such applications.
Triethylene glycol ditosylate is characterized by its molecular formula C₂₀H₂₆O₈S₂ and a molecular weight of 458.55 g/mol. The compound features a triethylene glycol backbone with two terminal hydroxyl groups that have been converted to tosylate groups. This structural arrangement confers unique physicochemical properties that make it particularly useful in organic synthesis.
The reactivity of triethylene glycol ditosylate is primarily governed by the excellent leaving group properties of the tosylate moieties. The presence of these groups enables the compound to participate readily in nucleophilic substitution reactions, particularly SN2 processes. The tosylate (OTs) group enhances the leaving capability of the oxygen, making it approximately 3 × 10⁶ times better than a hydroxyl group in displacement reactions. This significantly improved leaving group ability stems from the resonance stabilization of the resulting tosylate anion, where negative charge can be delocalized across the aromatic ring and sulfonyl oxygens.
The synthesis of triethylene glycol ditosylate typically involves the reaction of triethylene glycol with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction proceeds through nucleophilic attack of the triethylene glycol hydroxyl groups on the electrophilic sulfur atoms of tosyl chloride, forming ester linkages with the displacement of chloride ions.
Triethylene glycol ditosylate serves as a pivotal intermediate in numerous organic transformations due to its high reactivity and versatility. Its applications span multiple areas of synthetic chemistry, making it an indispensable tool for organic chemists.
Glycosidic bonds are critical linkages in carbohydrate chemistry, connecting a carbohydrate (sugar) molecule to another group through an ether bond. The formation of glycosidic bonds often requires activation of hydroxyl groups, and this is where triethylene glycol ditosylate plays a crucial role.
In saccharide chemistry, triethylene glycol ditosylate facilitates glycosidic bond formation through its excellent leaving group capabilities. When a saccharide is functionalized with a tosylate group, it becomes activated for nucleophilic displacement by another saccharide bearing a free hydroxyl group, leading to the formation of glycosidic linkages. This strategy is particularly valuable for constructing complex oligosaccharides and glycoconjugates that are challenging to synthesize through other methods.
The compound also contributes to the field of glycoPEGylation, a strategy designed to improve the bioavailability of proteins and low molecular weight drugs. In this approach, polyethylene glycol (PEG) derivatives containing carbohydrate moieties are synthesized using tosylated intermediates to facilitate conjugation reactions. The resulting glycoPEGylated products exhibit enhanced pharmacological properties, including improved circulation half-life and reduced immunogenicity.
A notable example is the enzymatic modification of glycans where triethylene glycol ditosylate derivatives serve as precursors for PEGylated sialic acids, which can be transferred to glycoproteins using sialyltransferases. This chemoenzymatic approach allows for site-specific modification of therapeutic proteins, enhancing their pharmacokinetic profiles while maintaining biological activity.
In complex organic syntheses involving multiple functional groups, selective protection and deprotection strategies are essential. Triethylene glycol ditosylate serves as both a protecting group and an activating agent for alcohols, offering a dual advantage in multistep reaction sequences.
When alcohols are converted to tosylates, they become protected against a range of reaction conditions, including basic and oxidative environments. This protection strategy is particularly valuable when working with polyhydroxylated compounds such as carbohydrates, where selective protection of specific hydroxyl groups is often necessary.
An exemplary application is found in the improved synthesis of triethylene glycol-substituted 4-(N-methyl-N-Boc-amino)styrylpyridine, where tosylation of hydroxyl groups serves as both a protection strategy and an activation step for subsequent transformations. In this five-step synthesis, a key intermediate, 2-(4-tert-butoxycarbonylamino-phenyl)-ethyl p-toluenesulfonate, is prepared and then subjected to various reaction conditions, including β-elimination and N-methylation, without affecting other functional groups in the molecule.
Moreover, the tosylate group can be introduced under mild conditions and selectively removed when needed, providing a flexible approach to protecting group chemistry. This selectivity is particularly valuable in the synthesis of complex natural products and pharmaceuticals where precise control over reaction outcomes is paramount.
One of the most significant applications of triethylene glycol ditosylate lies in its ability to facilitate nucleophilic substitution reactions, particularly with nitrogen-containing nucleophiles such as azides and amines. These transformations are fundamental in organic synthesis, enabling the introduction of nitrogen functionality into complex molecules.
The mechanism of action involves the displacement of the tosylate group by the incoming nucleophile through an SN2 pathway. The tosylate serves as an excellent leaving group due to the resonance stabilization of the resulting anion, allowing substitution reactions to proceed under relatively mild conditions.
Azide substitutions represent a particularly valuable application of triethylene glycol ditosylate. When treated with sodium azide (NaN₃) or potassium azide (KN₃), the compound readily undergoes displacement reactions to form the corresponding diazide, which can be subsequently reduced to diamines. This transformation provides a convenient route to amino-functionalized PEG derivatives that find applications in bioconjugation chemistry.
A typical procedure involves dissolving triethylene glycol ditosylate in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, followed by the addition of sodium azide. The reaction proceeds efficiently at elevated temperatures, typically 60-80°C, leading to high yields of the desired azide product.
| Nucleophile | Solvent | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|
| NaN₃ | Ethanol | Reflux (78°C) | PEG-bis-azide | High | |
| NH₄OH | DMF | Room temperature | PEG-bis-amine | Quantitative | |
| t-BuOK | Dioxane | 65-80°C | TEG-substituted styrylpyridine | 70.12% |
The resulting azides serve as versatile intermediates in organic synthesis, as they can be transformed into amines through reduction or utilized in click chemistry reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This versatility makes triethylene glycol ditosylate an invaluable precursor for the synthesis of nitrogen-containing compounds with diverse applications in pharmaceutical and materials science.
In the context of amine synthesis, a two-step process involving azide formation followed by reduction has been developed for the preparation of polyethylene glycol bis-amines. This approach offers advantages over direct amination with ammonia or amines, as it proceeds with high selectivity and avoids side reactions that often plague direct amination procedures.
Triethylene glycol ditosylate plays a crucial role in polymer and oligomer chemistry, particularly in the functionalization of polyethylene glycol (PEG) derivatives. The compound's bifunctional nature, with two reactive tosylate groups, makes it an ideal candidate for polymer modification and chain extension reactions.
In polymer chemistry, triethylene glycol ditosylate serves as:
A significant application is found in the solid-phase stepwise synthesis of polyethylene glycol (PEG) derivatives. This approach utilizes tosylated tetraethylene glycol monomers to build up PEG chains of defined length and structure on solid supports. The synthetic cycle typically involves deprotonation, Williamson ether formation (coupling), and detritylation steps, with the tosylate groups serving as key reactive centers for chain growth.
Another noteworthy application is the silver oxide-mediated monotosylation of polyethylene glycol, a "polymer desymmetrization" strategy that enables the synthesis of heterobifunctional PEG derivatives. By controlling the reaction conditions, particularly using silver oxide and potassium iodide in specific stoichiometric ratios, researchers have achieved yields of monofunctional PEG tosylate exceeding 70%, which is remarkable considering that statistical reactions would typically yield only 50%.
The resulting heterobifunctional PEGs are invaluable for bioconjugation in the context of the "PEGylation" strategy, which enhances the pharmacokinetic properties of peptide drugs and liposomal formulations. For example, α-azido-ω-methacryloyl-PEG, prepared using this approach, can be further functionalized through azide-alkyne click chemistry to introduce targeting moieties such as mannose, enabling enhanced cellular uptake via specific receptors.
Furthermore, triethylene glycol ditosylate has been employed in the synthesis of PEG-based hydrogels and nanogels with precisely controlled structures and properties. These materials find applications in drug delivery, tissue engineering, and biosensing, highlighting the compound's versatility in advanced materials science.
Tri(ethylene glycol) di-p-toluenesulfonate serves as a cornerstone for synthesizing tailored PEG derivatives due to its dual tosyl groups, which act as leaving groups in nucleophilic substitution reactions. These reactions enable the introduction of diverse functional moieties at PEG chain termini, critical for applications in bioconjugation and nanomedicine [1] [6].
A breakthrough in heterobifunctional PEG synthesis involves the desymmetrization of symmetric PEG diols using TEG-ditosylate. Traditional methods yield statistical mixtures of mono- and difunctionalized PEGs, but silver oxide (Ag₂O)-mediated monotosylation has emerged as a superior strategy. By leveraging TEG-ditosylate’s reactivity, researchers achieve 71–76% yields of monofunctional PEG tosylates, exceeding the 50% theoretical maximum of uncontrolled reactions [6].
Mechanism:
This method enables gram-scale production of heterobifunctional PEGs, such as α-azido-ω-methacryloyl-PEG, used for click chemistry and hydrogel formation [6].
Monodisperse PEGs are essential for reproducible bioconjugation, as polydispersity index (PDI) variations impair pharmacokinetic predictability. TEG-ditosylate facilitates chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono-p-toluenesulfonates through iterative tosylation and nucleophilic substitution cycles [7].
Key Advancements:
Table 1: Comparison of PEG Synthesis Methods
| Method | PDI | Yield (%) | Scalability |
|---|---|---|---|
| Traditional Anionic | 1.05–1.2 | 60–70 | Moderate |
| TEG-ditosylate-Based | 1.01–1.03 | 85–90 | High |
This approach is pivotal for synthesizing PEG-drug conjugates with exact drug-to-carrier ratios [7].
TEG-ditosylate-derived PEGs are integral to stimuli-responsive nanogels. For example, α-mannose-ω-methacryloyl-PEG, synthesized via TEG-ditosylate intermediates, enhances cellular uptake in mannose receptor-positive cells [6].
Fabrication Workflow:
Performance Metrics:
Such systems minimize off-target effects in cancer therapy, demonstrating TEG-ditosylate’s versatility in advanced drug delivery [5] [6].
Site-specific protein labeling represents a cornerstone of modern biochemical research, enabling precise modification of proteins without disrupting their native functions. The field has evolved from traditional non-specific labeling approaches to sophisticated bioorthogonal strategies that offer unprecedented control over protein modification sites and chemistry. Tri(Ethylene Glycol) DI-P-Toluenesulfonate serves as a crucial polyethylene glycol-based linker in these applications, providing biocompatible spacing between reactive components while maintaining aqueous solubility.
The molecular structure of Tri(Ethylene Glycol) DI-P-Toluenesulfonate (Chemical Abstracts Service number 19249-03-7) consists of a triethylene glycol backbone functionalized with two p-toluenesulfonate groups at the terminal positions. This compound exhibits a molecular weight of 458.54 grams per mole with the molecular formula C₂₀H₂₆O₈S₂, presenting as a white crystalline powder with a melting point range of 78-82°C. The tosyl groups function as excellent leaving groups for nucleophilic substitution reactions, making this compound particularly valuable for bioorthogonal linker applications.
Site-specific labeling methodologies have expanded beyond traditional amino acid targeting to encompass genetically encoded unnatural amino acids, enzymatic labeling systems, and bioorthogonal reactions. The incorporation of bioorthogonal functional groups through genetic code expansion allows for precise placement of reactive handles at defined protein positions, enabling subsequent labeling with fluorescent probes, drugs, or other functional molecules. These approaches minimize perturbation to protein structure and function while providing exceptional labeling specificity.
The advantages of site-specific labeling include enhanced target selectivity, reduced background signal, and improved reproducibility compared to traditional random labeling approaches. Modern protein engineering strategies leverage these benefits to create well-defined protein conjugates for therapeutic applications, diagnostic imaging, and fundamental biological research.
Tetrazine ligation represents one of the most rapid and efficient bioorthogonal reactions available for protein labeling applications. This inverse electron-demand Diels-Alder reaction occurs between electron-deficient tetrazine derivatives and strained dienophiles, achieving rate constants ranging from 10³ to 10⁶ M⁻¹s⁻¹ depending on the specific reaction partners. The reaction proceeds through a [4+2] cycloaddition mechanism followed by nitrogen elimination to yield stable dihydropyridazine products.
The development of autonomous dienophile generation systems has addressed a significant limitation in tetrazine ligation by eliminating the need for external dienophile reagents. These systems utilize endogenous cellular machinery to generate reactive dienophiles directly within the biological environment, enabling more efficient and specific protein labeling. The reaction kinetics are influenced by both electronic and steric factors, with electron-withdrawing substituents on the tetrazine ring generally increasing reaction rates.
Recent advances in tetrazine chemistry have led to the development of fluorogenic tetrazine probes that exhibit increased fluorescence upon reaction with dienophiles. These "turn-on" probes provide improved signal-to-background ratios and enable real-time monitoring of bioorthogonal reactions in living systems. The high reaction rates achievable with optimized tetrazine-dienophile pairs make this chemistry particularly suitable for applications requiring rapid kinetics, such as in vivo imaging and drug delivery.
The selectivity of tetrazine ligation in biological environments has been demonstrated through extensive proteome reactivity studies, showing minimal cross-reactivity with native biological functional groups. This exceptional bioorthogonality, combined with the rapid reaction kinetics, positions tetrazine ligation as a premier tool for protein engineering applications.
The TyrEx (tyramine excision) cycloaddition represents a novel bioorthogonal labeling strategy that enables autonomous dienophile generation specifically within bacterial systems. This innovative approach utilizes post-translational protein splicing to introduce a unique aminopyruvate unit at specific protein sites, creating a reactive dienophile that can undergo rapid tetrazine ligation. The reaction proceeds with a rate constant of 0.625 M⁻¹s⁻¹, providing sufficient kinetics for efficient protein labeling in bacterial environments.
The TyrEx system addresses the significant challenge of incorporating reactive dienophiles into bacterial proteins without relying on external reagents or complex genetic modifications. The strategy employs a short peptide tag that undergoes specific protein splicing to generate the reactive aminopyruvate moiety. This approach enables site-specific labeling of intracellular bacterial proteins that would otherwise be difficult to access with conventional bioorthogonal strategies.
Applications of TyrEx cycloaddition have demonstrated successful labeling of various bacterial proteins, including cell division proteins and metabolic enzymes. The method has proven particularly valuable for studying protein dynamics in living bacterial cells, where traditional labeling approaches may be hindered by cell wall impermeability or harsh cellular conditions. The autonomous nature of dienophile generation eliminates the need for external reagent addition, reducing potential cellular toxicity and improving labeling efficiency.
The TyrEx approach has been successfully applied to produce radiolabel chelator-modified proteins for imaging applications, demonstrating the versatility of this bioorthogonal strategy. The ability to generate stable conjugates under physiological conditions makes TyrEx cycloaddition particularly suitable for applications in bacterial protein engineering and synthetic biology.
Affibody molecules represent a class of small engineered binding proteins derived from the B domain of staphylococcal protein A, typically comprising 58 amino acids with a molecular weight of approximately 6.5 kilodaltons. These proteins have gained significant attention for their exceptional binding affinity, small size, and excellent stability, making them ideal candidates for various biomedical applications including targeted imaging and therapeutic delivery.
The development of fluorescent and radiolabeled affibody conjugates has revolutionized molecular imaging and diagnostic applications. Affibody molecules can be engineered to bind specifically to disease-associated proteins such as human epidermal growth factor receptor 2 (HER2), epidermal growth factor receptor (EGFR), and other clinically relevant targets. The small size of affibody molecules enables rapid tissue penetration and clearance, resulting in improved imaging contrast and reduced background signal compared to larger antibody-based probes.
Site-specific conjugation strategies for affibody molecules include incorporation of cysteine residues at defined positions to enable maleimide-based labeling, genetic fusion with functional domains, and bioorthogonal modification approaches. The cysteine-free nature of the native affibody scaffold allows for precise control over conjugation sites, enabling the production of homogeneous conjugates with defined drug-to-affibody ratios.
Radiolabeled affibody conjugates have shown exceptional promise for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging applications. These conjugates typically exhibit high target specificity, rapid blood clearance, and minimal accumulation in non-target tissues. The development of ⁶⁸Ga-labeled affibody molecules has enabled high-resolution PET imaging of HER2 expression in tumor models, demonstrating the potential for clinical translation.
Fluorescent affibody conjugates have been developed for optical imaging applications, including fluorescence-activated cell sorting, microscopy, and in vivo imaging. These conjugates can be engineered to exhibit various fluorescence properties, including enhanced brightness, photostability, and specific excitation/emission wavelengths. The development of fluorogen-activating protein (FAP) fusions with affibody molecules has enabled the creation of fluorogenic labeling systems that exhibit increased fluorescence only upon target binding.
The therapeutic potential of affibody conjugates has been demonstrated through the development of drug-conjugated systems for targeted cancer therapy. These conjugates can deliver cytotoxic agents specifically to cancer cells expressing the target receptor, potentially reducing systemic toxicity while maintaining therapeutic efficacy. The ability to produce homogeneous drug conjugates with defined drug-to-affibody ratios represents a significant advantage over traditional antibody-drug conjugates, which often exhibit heterogeneous loading patterns.
Recent advances in affibody engineering have focused on improving serum half-life through fusion with albumin-binding domains, enhancing stability through disulfide bond modifications, and developing multivalent formats for improved binding avidity. These improvements have expanded the therapeutic window and imaging potential of affibody-based conjugates, bringing them closer to clinical implementation.
The combination of bioorthogonal chemistry with affibody conjugation represents a powerful approach for developing next-generation diagnostic and therapeutic agents. The ability to perform site-specific modifications under physiological conditions enables the creation of well-defined conjugates with predictable pharmacokinetic properties and enhanced therapeutic indices.
The kinetic parameters of various bioorthogonal reactions demonstrate the exceptional performance of tetrazine ligation compared to other bioorthogonal strategies. Tetrazine-trans-cyclooctene ligations achieve rate constants up to 10⁶ M⁻¹s⁻¹, significantly exceeding the performance of strain-promoted azide-alkyne cycloadditions (10⁻² to 10² M⁻¹s⁻¹) and copper-catalyzed azide-alkyne cycloadditions (10² to 10⁴ M⁻¹s⁻¹). The TyrEx cycloaddition, while exhibiting a lower rate constant of 0.625 M⁻¹s⁻¹, provides unique advantages for bacterial protein labeling applications through its autonomous dienophile generation mechanism.
Affibody conjugate properties vary depending on the specific target and conjugation strategy employed. HER2-binding affibody molecules (Z_HER2:2891) maintain high binding affinity (Kd values in the nanomolar range) even after conjugation with various functional groups. The small size and defined structure of affibody molecules enable precise control over conjugation stoichiometry and site specificity.
The stability and biocompatibility of Tri(Ethylene Glycol) DI-P-Toluenesulfonate make it an ideal linker for bioorthogonal applications. The compound exhibits good solubility in aqueous media and minimal toxicity in biological systems. Its tosyl groups provide excellent leaving group properties for nucleophilic substitution reactions, enabling efficient conjugation with various biomolecules.
Irritant